molecular formula C10H9BrO B1366893 5-Bromo-2-ethylbenzofuran CAS No. 39178-60-4

5-Bromo-2-ethylbenzofuran

Cat. No. B1366893
CAS RN: 39178-60-4
M. Wt: 225.08 g/mol
InChI Key: IXCGZKOZXSKKFI-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylbenzofuran is a chemical compound with the molecular formula C10H9BrO . It has a molecular weight of 225.08 . It is a colorless to light-yellow liquid .


Synthesis Analysis

A key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy is 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethylbenzofuran is characterized by a bromine atom attached to a benzofuran ring with an ethyl group . The exact mass is 223.98368 g/mol .


Chemical Reactions Analysis

Benzofurans are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Physical And Chemical Properties Analysis

5-Bromo-2-ethylbenzofuran has a molecular weight of 225.08 g/mol . It is a colorless to light-yellow liquid . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 3.8 .

Scientific Research Applications

1. Total Synthesis of Natural Products

  • Application : Benzofuran derivatives are used in the total synthesis of natural products. These compounds are studied, characterized, and screened for possible biological activities .
  • Methods : The synthesis often involves the Stille coupling reaction of benzofuranyl bromide with stannanyl compounds .
  • Results : This synthetic strategy can be modified to give access to a variety of different ailanthoidol analogues .

2. Antimicrobial Agents

  • Application : Benzofuran and its derivatives are found to be suitable structures for the development of new drugs, especially antimicrobial agents .
  • Results : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .

3. Anti-Hepatitis C Virus Activity

  • Application : Benzofuran compounds have been found to have anti-hepatitis C virus activity. A recently discovered novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Results : The novel macrocyclic benzofuran compound has shown promising results in preclinical trials .

4. Anticancer Agents

  • Application : Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones (37a–f), were designed, synthesized, and characterized .
  • Results : The novel series of chalcones have shown promising results in preclinical trials .

5. Antiarrhythmic Agents

  • Application : Benzofuran compounds have been widely used in antiarrhythmic therapy . These compounds help regulate the heart’s rhythm and prevent irregular heartbeats .
  • Results : The use of benzofuran compounds in antiarrhythmic therapy has shown promising results .

6. Dermatological Applications

  • Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Results : The use of benzofuran compounds in dermatological applications has shown promising results .

Safety And Hazards

The safety data sheet for 5-Bromo-2-ethylbenzofuran indicates that it is a hazardous substance . It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 .

Future Directions

While specific future directions for 5-Bromo-2-ethylbenzofuran are not mentioned in the search results, benzofuran derivatives have been identified as a promising scaffold for the development of new antimicrobial agents .

properties

IUPAC Name

5-bromo-2-ethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCGZKOZXSKKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482252
Record name 5-BROMO-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethylbenzofuran

CAS RN

39178-60-4
Record name 5-Bromo-2-ethylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39178-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetyl-5-bromobenzo[b]furan (10.00 g) and hydrazine monohydrate (8.00 g) were stirred in ethylene glycol (60 ml) at 150° C. for 2 hr. After cooling, potassium hydroxide (9.00 g) was added and the mixture was stirred at 150° C. for 2 hr. After cooling, toluene (200 ml) and water (100 ml) were added and the separated toluene layer was washed with 10% aqueous solution (100 ml) of ammonium chloride, dried over magnesium sulfate and concentrated to give the objective compound (8.30 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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